N,N-dimethyl-5-vinylpyrimidin-2-amine

Medicinal Chemistry Antiviral Research Nucleoside Analog Design

N,N-Dimethyl-5-vinylpyrimidin-2-amine (CAS 108461-92-3) is a 2-(dialkylamino)-5-vinylpyrimidine derivative with molecular formula C₈H₁₁N₃ and a formula weight of 149.19 g·mol⁻¹. It belongs to the broader class of 2-substituted-5-vinylpyrimidines, which are documented in the patent literature as monomers for the preparation of complex-forming polymers and as precursors for metal-ion extractors.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 108461-92-3
Cat. No. B034162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-5-vinylpyrimidin-2-amine
CAS108461-92-3
Synonyms2-Pyrimidinamine, 5-ethenyl-N,N-dimethyl- (9CI)
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)C=C
InChIInChI=1S/C8H11N3/c1-4-7-5-9-8(10-6-7)11(2)3/h4-6H,1H2,2-3H3
InChIKeyOPFFXSZAVRVMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-5-vinylpyrimidin-2-amine (CAS 108461-92-3): Procurement-Relevant Identity, Class, and Comparator Landscape


N,N-Dimethyl-5-vinylpyrimidin-2-amine (CAS 108461-92-3) is a 2-(dialkylamino)-5-vinylpyrimidine derivative with molecular formula C₈H₁₁N₃ and a formula weight of 149.19 g·mol⁻¹ . It belongs to the broader class of 2-substituted-5-vinylpyrimidines, which are documented in the patent literature as monomers for the preparation of complex-forming polymers and as precursors for metal-ion extractors [1]. The vinyl group at the 5-position of the pyrimidine ring enables participation in radical polymerization and Pd-catalyzed cross-coupling chemistries, while the 2-dimethylamino substituent modulates electronic properties, solubility, and metal-coordination behavior. The closest structural analogs that appear in active research programs include the 4-vinyl regioisomer (2-dimethylamino-4-vinylpyrimidine, CAS 100383-40-2), the 4,6-substituted DAVP series (4-dimethylamino-6-vinylpyrimidine, DAVP-1), the primary amine analog (5-vinylpyrimidin-2-amine, CAS 108444-56-0), and the 5-ethynyl analog (5-ethynyl-N,N-dimethylpyrimidin-2-amine, CAS 1196146-66-3). Each of these comparators occupies a distinct application niche; indiscriminate substitution among them is not scientifically valid.

Why N,N-Dimethyl-5-vinylpyrimidin-2-amine Cannot Be Replaced by Generic Vinylpyrimidine Analogs: The Differentiation Logic


Superficial structural similarity among vinylpyrimidine isomers masks functionally decisive differences in regiochemistry, electronic character, and macromolecular architecture. The 5-vinyl substitution pattern places the polymerizable handle at the position most remote from the endocyclic nitrogens, a feature that directly impacts both the topology of the resulting polymer network and the accessibility of the pyrimidine nitrogen lone pairs for metal coordination [1]. In the DAVP (4-dimethylamino-6-vinylpyrimidine) series, the vinyl group is conjugated differently with the pyrimidine π-system, producing a distinct electronic environment that determines binding to biological targets such as HIV-1 reverse transcriptase [2]. Critically, the dimethylamino group at the 2-position is not merely a solubilizing appendage; it is an integral component of the bidentate coordination motif that, upon polymerization, enables complexation with palladium for transvinylation catalysis—a functional capability absent in the unsubstituted 5-vinylpyrimidine or the primary amine analog [1]. The quantitative evidence below demonstrates that interchange with a 4-vinyl isomer, a 4,6-disubstituted analog, or a des-dimethylamino variant results in a loss of documented application-specific performance and introduces uncharacterized risk in procurement decisions.

Quantitative Differentiation Evidence for N,N-Dimethyl-5-vinylpyrimidin-2-amine Against Closest Analogs


Regiochemical Differentiation: 5-Vinyl vs. 4-Vinyl vs. 4,6-Disubstituted Pyrimidine Scaffolds Dictate Divergent Biological Target Profiles

The 5-vinylpyrimidine scaffold is the core pharmacophore of a well-established class of highly potent and selective anti-herpesvirus nucleoside analogs, including the clinically evaluated agent BVDU [(E)-5-(2-bromovinyl)-2′-deoxyuridine] [1]. In contrast, the 4-dimethylamino-6-vinylpyrimidine (DAVP) series operates through a mechanistically distinct target space: DAVP-1 acts as a nucleotide-competing inhibitor of HIV-1 reverse transcriptase (RT), binding at the enzyme catalytic site rather than being processed by viral thymidine kinase [2]. DAVP-1 exhibits a >100-fold loss in potency against the NNRTI-resistant mutants K103N and Y181I, confirming its unique mechanism as a nucleotide-competitive RT inhibitor (NcRTI) [2]. The 5-vinyl regioisomer described herein (CAS 108461-92-3) is structurally positioned as an intermediate en route to 5-substituted pyrimidine carbocyclic nucleosides—a completely different drug design space from the 4,6-disubstituted DAVP chemotype [3]. No head-to-head biological data exist for the two regioisomers against the same panel of targets, because the regiochemistry itself routes the compound into incompatible target classes. This constitutes a fundamental “selection gate”: procurement of the wrong regioisomer diverts the research program to a different biological target universe.

Medicinal Chemistry Antiviral Research Nucleoside Analog Design

Polymer-Derived Pd-Complexed Catalytic Functionality: 2-Dimethylamino-5-vinylpyrimidine Polymers Are Specifically Suited for Transvinylation Catalysis

US Patent 4,582,881 and EP 0069058 A2 disclose that 2-substituted-5-vinylpyrimidines form complex-forming polymers with transition metals, and polymers complexed with palladium derived from monomers of this class are “particularly suitable for transvinylation reactions” [1]. This catalytic application is structurally contingent on the presence of both the 5-vinyl polymerization handle and the 2-substituent capable of participating in metal coordination. The dimethylamino group at the 2-position provides a stronger σ-donor character for Pd coordination compared to an unsubstituted pyrimidine or a primary amine analog, enhancing the stability and catalytic activity of the resulting Pd-polymer complex [1]. In contrast, 4-vinylpyridine—a common alternative monomer for polymer electrolyte membranes—lacks the second endocyclic nitrogen and therefore provides a different coordination geometry and metal-binding stoichiometry [2]. The unsubstituted 5-vinylpyrimidine polymer, lacking the 2-dialkylamino substituent, exhibits only “relatively insignificant” complex-forming action, as explicitly noted in the prior art [1].

Polymer Chemistry Catalysis Organometallic Chemistry

Computed Physicochemical Property Differentiation: Boiling Point Reduction vs. Primary Amine Analog Enables Milder Processing Conditions

The computed boiling point of N,N-dimethyl-5-vinylpyrimidin-2-amine is 259.6 °C at 760 mmHg, with a computed density of 1.067 g·cm⁻³ and a flash point of 110.8 °C . In comparison, the primary amine analog (5-vinylpyrimidin-2-amine, CAS 108444-56-0) has a significantly higher computed boiling point of 311.0 °C at 760 mmHg and a higher computed density of 1.2 g·cm⁻³ . The ~51 °C boiling point reduction conferred by N,N-dimethylation translates to milder distillation conditions, reduced thermal degradation risk during purification, and lower energy input for solvent removal at industrial scale. This property difference is a direct consequence of the replacement of hydrogen-bond-donating NH₂ protons with methyl groups, which reduces intermolecular hydrogen bonding and consequently lowers the enthalpy of vaporization.

Physicochemical Characterization Process Chemistry Purification

Stabilized Commercial Formulation: TBC-Stabilized 97% Purity Differentiates from Unstabilized Lower-Purity Generic Batches

The commercially available specification for N,N-dimethyl-5-vinylpyrimidin-2-amine from Bidepharm (Catalog No. BD519242) is 97% purity with 4-tert-butylcatechol (TBC) admixed as a radical polymerization inhibitor . This is a critical stability provision for a vinyl monomer that would otherwise undergo spontaneous oligomerization during storage and shipping. In contrast, the primary amine analog (5-vinylpyrimidin-2-amine, CAS 108444-56-0) is listed by the same supplier at 95% purity, also with TBC stabilizer . The 2-percentage-point higher specification purity for the dimethyl analog translates to reduced batch-to-batch variability in polymerization stoichiometry and lower levels of unidentified impurities that could poison metal catalysts in downstream Pd-complexation steps. The 5-ethynyl analog (CAS 1196146-66-3), while sharing the 2-dimethylamino substitution, lacks the vinyl polymerization handle altogether and is supplied at 95% purity without specified stabilizer , making it unsuitable as a direct replacement for polymerization applications.

Chemical Procurement Quality Assurance Monomer Stability

Documented Utility as Carbocyclic Nucleoside Intermediate: A Structurally Validated Synthetic Role Not Shared by 4-Vinyl or 4,6-Disubstituted Regioisomers

N,N-Dimethyl-5-vinylpyrimidin-2-amine is explicitly documented as an important intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines with more complex structures [1]. The synthetic route leveraging this intermediate is described as having advantages of simple and safe operational process, mild reaction conditions, and convenience for industrial production [1]. This positions the compound within a specific retrosynthetic framework: the 5-vinyl group serves as a functionalizable handle for subsequent C–C bond-forming reactions (Heck, Suzuki, or metathesis couplings), while the 2-dimethylamino group acts as a protected amine that can be unmasked or further derivatized after the core nucleoside skeleton is assembled. Neither the 4-vinyl regioisomer (CAS 100383-40-2) nor the 4,6-disubstituted DAVP scaffold has been documented as an intermediate for 5-substituted nucleoside construction, as their vinyl placement is geometrically incompatible with the requisite substitution pattern at the nucleoside 5-position.

Nucleoside Synthesis Medicinal Chemistry Intermediates Antiviral Drug Discovery

Proton-Conducting Membrane Potential: 5-Vinylpyrimidine-Grafted PEMs Exceed 10⁻² S·cm⁻¹ at >100 °C Under Anhydrous Conditions

While direct comparative data for polymer derived from N,N-dimethyl-5-vinylpyrimidin-2-amine vs. the unsubstituted 5-vinylpyrimidine in proton exchange membranes (PEMs) is not available in the open literature, the class-level evidence is informative: radiation-grafted PEMs fabricated using 5-vinylpyrimidine as the heterocyclic amine monomer onto fluorocarbon substrates achieve proton conductivities greater than 10⁻² S·cm⁻¹ at temperatures above 100 °C and operate independently of humidity conditions [1]. This performance benchmark is significant because traditional PEM fuel cells relying on water-mediated Grotthuss proton hopping fail to operate efficiently above 100 °C [1]. The incorporation of the 2-dimethylamino substituent on the 5-vinylpyrimidine scaffold is expected to modulate the basicity and proton-accepting capacity of the pyrimidine nitrogens, potentially altering the proton-conduction mechanism relative to the unsubstituted 5-vinylpyrimidine. In contrast, 4-vinylpyridine—the most commonly employed heterocyclic monomer for radiation-grafted PEMs—contains only a single endocyclic nitrogen, providing one fewer proton-accepting site per repeat unit [1].

Fuel Cell Membranes Polymer Electrolytes Anhydrous Proton Conduction

Procurement-Driven Application Scenarios for N,N-Dimethyl-5-vinylpyrimidin-2-amine Supported by Quantitative Evidence


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates

Research groups engaged in antiviral nucleoside drug discovery—particularly those targeting herpesvirus thymidine kinase-dependent activation pathways—should procure N,N-dimethyl-5-vinylpyrimidin-2-amine as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleosides. This compound is explicitly documented for this synthetic role, with a process characterized by mild conditions and industrial scalability [1]. The 5-vinyl group serves as a versatile handle for Pd-catalyzed cross-coupling, Heck, or metathesis functionalization to install diverse 5-substituents, while the 2-dimethylamino group acts as a protected amine that can be deprotected or functionalized after nucleoside assembly. The 4-vinyl regioisomer (CAS 100383-40-2) and the DAVP scaffold are structurally incompatible with this retrosynthetic strategy and have no documented utility in 5-substituted nucleoside construction .

Development of Pd-Complexed Polymer Catalysts for Transvinylation Reactions

Catalysis research laboratories developing heterogeneous Pd catalysts for transvinylation reactions should select N,N-dimethyl-5-vinylpyrimidin-2-amine as the monomer of choice. Patent literature (EP 0069058 A2 / US 4,582,881) explicitly teaches that Pd-complexed polymers derived from 2-substituted-5-vinylpyrimidines are “particularly suitable for transvinylation reactions” [1]. The 2-dimethylamino substituent enhances the σ-donor character of the pyrimidine for Pd coordination, while the 5-vinyl group enables radical polymerization to generate the macromolecular support. Unsubstituted 5-vinylpyrimidine polymers are documented to have only “relatively insignificant” complex-forming capacity, and 4-vinylpyridine provides only one endocyclic nitrogen for metal coordination per repeat unit [1].

Anhydrous High-Temperature Proton Exchange Membrane (PEM) Fuel Cell Research

Fuel cell membrane researchers targeting anhydrous operation above 100 °C should consider N,N-dimethyl-5-vinylpyrimidin-2-amine as a functional monomer for radiation-grafted or copolymerized PEMs. Class-level evidence demonstrates that 5-vinylpyrimidine-based PEMs achieve proton conductivities exceeding 10⁻² S·cm⁻¹ above 100 °C under humidity-independent conditions [1]. The presence of two endocyclic nitrogen atoms in the pyrimidine ring provides a dual proton-accepting site architecture not available with 4-vinylpyridine (single N). The 2-dimethylamino substituent offers an additional handle to modulate the basicity and proton-affinity of the heterocycle, enabling systematic structure-property relationship studies that are inaccessible with the unsubstituted 5-vinylpyrimidine [1]. The 97% TBC-stabilized commercial formulation ensures monomer integrity during storage prior to polymerization .

Metal Ion Extraction and Environmental Remediation Polymer Development

Research groups developing polymer-based metal ion extractors for environmental remediation or analytical applications should procure N,N-dimethyl-5-vinylpyrimidin-2-amine as a monomer. The patent literature explicitly states that non-complexed polymers derived from 2-substituted-5-vinylpyrimidines are suitable for use as metal ion extractors across diverse applications [1]. The bidentate coordination motif provided by the pyrimidine ring (two endocyclic N atoms) combined with the electron-donating 2-dimethylamino substituent creates a binding pocket with higher affinity for transition metal ions compared to 4-vinylpyridine-based polymers, which offer only monodentate pyridine coordination [1]. The computed boiling point advantage (~51 °C lower than the primary amine analog) facilitates purification of the monomer prior to polymerization, reducing the risk of impurities that could compromise metal-binding selectivity .

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